

Unlocking Potential: A Comparative Docking Analysis of 2-Phenoxyquinoline Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 2-Phenoxyquinoline

Cat. No.: B15472163

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A deep dive into the interactions of **2-phenoxyquinoline** derivatives with key biological targets reveals promising avenues for the development of novel therapeutics. This guide provides a comparative analysis of their docking performance against various proteins implicated in cancer, viral, and bacterial diseases, supported by experimental data and detailed methodologies.

Researchers and drug development professionals are constantly seeking new molecular scaffolds with the potential for high-potency and selective targeting of disease-related proteins. The **2-phenoxyquinoline** core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide synthesizes findings from several computational studies to offer a clear comparison of how different derivatives of this scaffold perform in silico against various biological targets.

Comparative Docking Performance of 2-Phenoxyquinoline and Related Derivatives

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of **2-phenoxyquinoline** and similar quinoline/quinoxaline derivatives against a range of protein targets. Binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (the **2-phenoxyquinoline** derivative) and the protein, with more negative values suggesting a stronger binding affinity.

Derivative	Target Protein	Binding Energy (kcal/mol)	Interacting Residues	Reference
4-(2',6'-dimethyl-4'-cyanophenoxy)-2-(4"-cyanophenyl)-aminoquinoline	SARS-CoV-2 Main Protease (Mpro)	-10.61	HIS41, GLU166, GLN192	[1]
4-(4'-cyanophenoxy)-2-(4"-cyanophenyl)-aminoquinoline	SARS-CoV-2 Main Protease (Mpro)	-10.45	HIS41, GLU166, GLN192	[1]
Phenylamino-phenoxy-quinoline derivatives (general)	HIV-1 Reverse Transcriptase	Not specified, but inhibitory activity similar to Nevirapine	Interacts in the non-nucleoside inhibitor binding pocket	[1]
6-Bromo-4-(2-chlorophenoxy)quinoline (3e)	E. coli CsgC	-5.4	Lys78, Val77, Val80	[2]

Derivative	Target Protein	Docking Score (kcal/mol)	Interacting Residues	Reference
Pyrano[3,2-c]quinoline analogue 2c	Topoisomerase II	-8.27	Not specified	[3]
Quinoxaline derivative IV	VEGFR-2	-17.11	ASP 1044, GLU 883	[4]
Quinoxaline derivative III	VEGFR-2	-15.63	ASP 1044	[4]
Quinoxaline derivative I	VEGFR-2	-12.13	ASP 1044	[4]
Quinoxaline derivative II	VEGFR-2	-11.93	ASP 1044, GLU 883	[4]
Quinoline-pyrimidine derivative 4	HIV-1 Reverse Transcriptase	-10.67	TRP229, LYS 101	[5]
2H-thiopyrano[2,3-b]quinoline derivative	CB1a	-6.1	ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, LYS-15, TRP-12, TRP-25, LYS-10, GLU-9	[6]

Experimental Protocols: A Look at the Methodology

The in silico experiments summarized above generally follow a standardized molecular docking workflow. While specific parameters may vary between studies, the core methodology remains consistent.

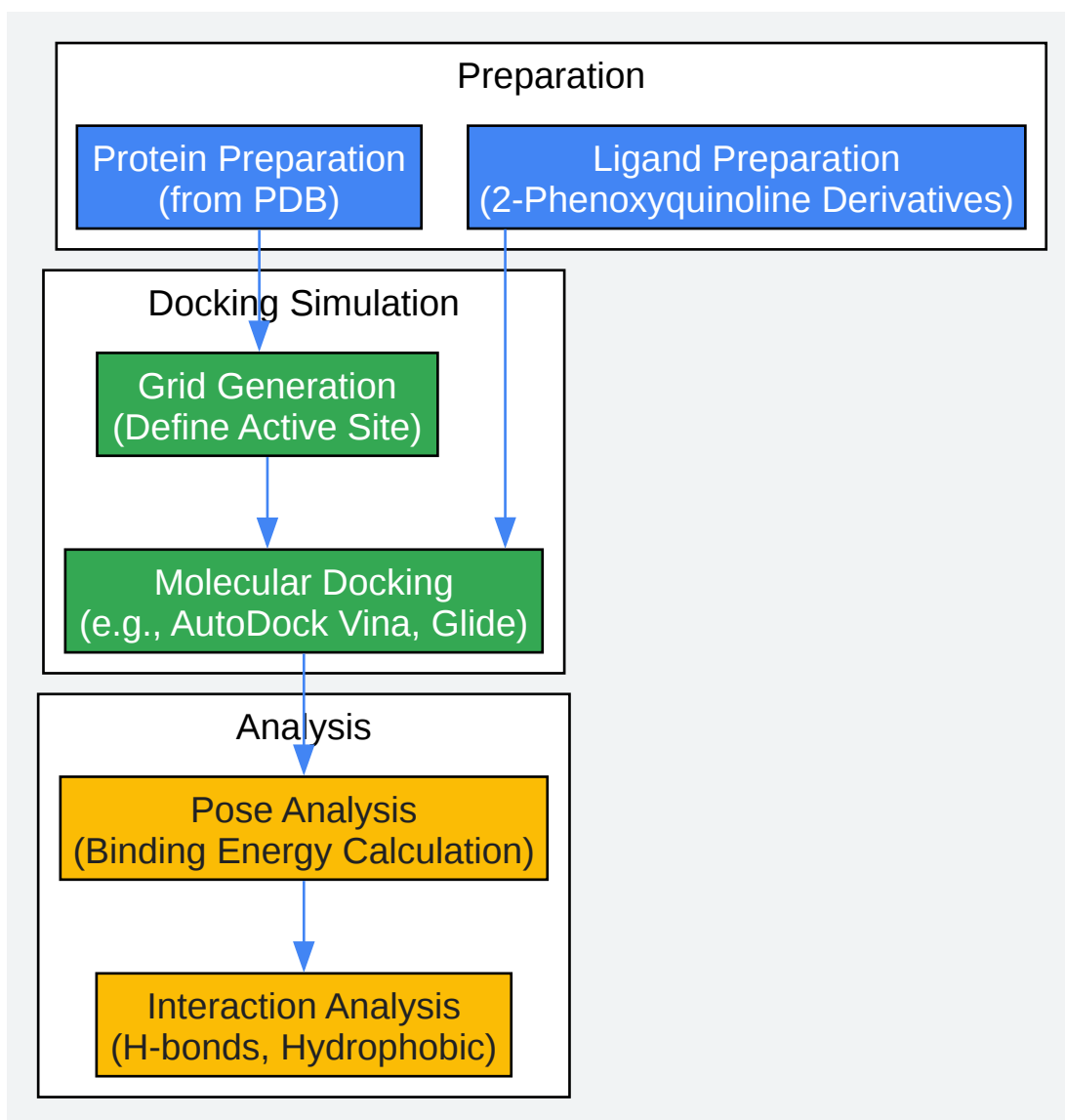
General Molecular Docking Workflow

A typical molecular docking study involves the following key steps:

- **Protein and Ligand Preparation:** The three-dimensional structures of the target protein and the **2-phenoxyquinoline** derivatives (ligands) are prepared. This involves downloading the protein structure from a repository like the Protein Data Bank (PDB), removing water molecules, adding hydrogen atoms, and assigning appropriate charges. Ligand structures are typically drawn using chemical drawing software and then optimized to their lowest energy conformation.
- **Grid Generation:** A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm to place the ligand. The size and coordinates of the grid box are crucial parameters that are determined based on the known binding site of the protein.
- **Docking Simulation:** A docking algorithm, such as AutoDock Vina or Glide (from the Schrödinger suite), is used to systematically explore different conformations and orientations of the ligand within the defined grid box. The algorithm calculates the binding energy for each pose, representing the predicted affinity of the ligand for the protein.
- **Pose Analysis and Validation:** The resulting docking poses are analyzed to identify the most favorable binding mode. This is typically the pose with the lowest binding energy. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are examined to understand the molecular basis of the binding. In some cases, the docking protocol is validated by redocking a known inhibitor into the active site and ensuring the software can reproduce the experimentally observed binding mode.

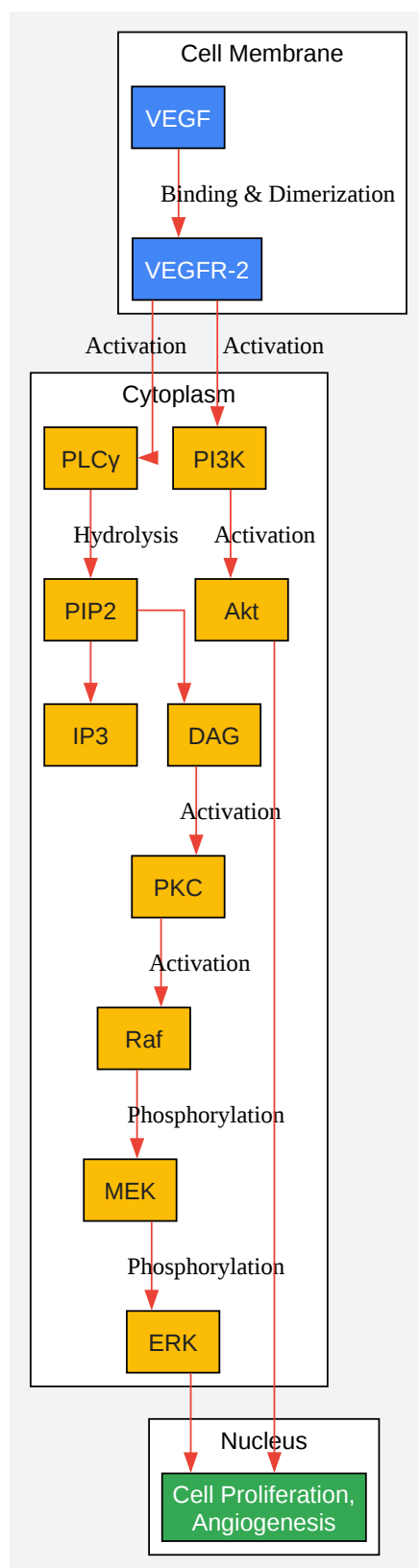
Visualizing the Molecular Landscape

To better understand the biological context and the experimental process, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a representative experimental workflow.



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A representative experimental workflow for molecular docking studies.



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Simplified VEGFR-2 signaling pathway, a key target in anti-cancer therapy.

The presented data and methodologies underscore the significant potential of **2-phenoxyquinoline** derivatives as a versatile scaffold for designing potent and selective inhibitors for a range of therapeutic targets. The comparative analysis of docking studies provides a valuable resource for researchers to guide further optimization and experimental validation of these promising compounds.

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